molecular formula C11H15NO2 B3243332 Methyl 2-(phenethylamino)acetate CAS No. 156080-95-4

Methyl 2-(phenethylamino)acetate

Cat. No.: B3243332
CAS No.: 156080-95-4
M. Wt: 193.24 g/mol
InChI Key: FBIPTCVAYJYXEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-methylphenethylamine is used as a precursor in the synthesis of other compounds such as N-methylphenethylamine hydrochloride, which is used as a stimulant and appetite suppressant. It is also used as a starting material in the synthesis of other drugs such as MDMA (3,4-methylenedioxymethamphetamine).


Molecular Structure Analysis

The molecular weight of Methyl 2-(phenethylamino)acetate is 193.24 g/mol. The InChI Key is FBIPTCVAYJYXEB-UHFFFAOYSA-N.


Chemical Reactions Analysis

N-methylphenethylamine acts as a substrate for monoamine oxidase (MAO) enzymes, which are responsible for the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin.


Physical And Chemical Properties Analysis

The density of this compound is 1.049±0.06 g/cm3 . The predicted boiling point is 286.7±23.0 °C .

Advantages and Limitations for Lab Experiments

N-methylphenethylamine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for use in experiments. Another advantage is that it has a well-documented mechanism of action, allowing researchers to study its effects on the central nervous system. One limitation is that it is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds. Another limitation is that its effects may be dose-dependent, making it difficult to accurately measure its effects.

Future Directions

There are several future directions for research on N-methylphenethylamine. One direction is to study its effects on different neurotransmitter systems, such as the glutamate system. Another direction is to study its potential therapeutic uses, such as in the treatment of depression or anxiety. Additionally, further research could be done to determine the optimal dosage and administration of N-methylphenethylamine for different applications.
Conclusion
N-methylphenethylamine is a synthetic compound that is used in scientific research for various purposes. Its mechanism of action involves inhibiting the activity of MAO enzymes, leading to increased levels of neurotransmitters in the brain. It has several advantages and limitations for lab experiments, and there are several future directions for research on its effects and potential therapeutic uses.

Scientific Research Applications

N-methylphenethylamine is used in scientific research for various purposes. It is used as a precursor in the synthesis of other compounds such as N-methylphenethylamine hydrochloride, which is used as a stimulant and appetite suppressant. It is also used as a starting material in the synthesis of other drugs such as MDMA (3,4-methylenedioxymethamphetamine).

Properties

IUPAC Name

methyl 2-(2-phenylethylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-14-11(13)9-12-8-7-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIPTCVAYJYXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156080-95-4
Record name methyl 2-(phenethylamino)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A cold solution (0° C.) of glycine methyl ester hydrochloride (1.0 g, 8 mmol), methanol (25 mL), glacial acetic acid (0.8 mmol, and phenylacetaldehyde (0.481 g, 4 mmol) was treated with sodium triacetoxyborohydride (1.7 g, 8 mmol) in two portions. The reaction mixture was maintained at 0° C. for 1.5 hr, and then quenched with saturated sodium bicarbonate (15 mL). The solution was extracted with ethyl acetate. The organic phase was collected, dried over anhydrous sodium sulfate, and adsorbed onto silica gel (100 mg) and applied to a column prepacked with silica gel. The column was eluted with CH2Cl2/MeOH (97:3, v:v) to afford titled compound (258 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.481 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-phenylethylamine (9.68 g, 40 mmol) in toluene (50 mL) was added methyl bromoacetate (6.12 g, 20 mmol) dropwise at room temperature and was left stirring for 18 hours. The reaction mixture was filtered before removing the solvent in vacuo and the residue was purified by chromatography over silica gel to yield 4.8 g (61%) of the title compound as an oil. NMR (250 MHz, CDCl3) δ(1H, s), 2.92 (4H, m), 3.43 (2H, s), 3.71 (3H, s), 7.27 (5H, m).
Quantity
9.68 g
Type
reactant
Reaction Step One
Quantity
6.12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
61%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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